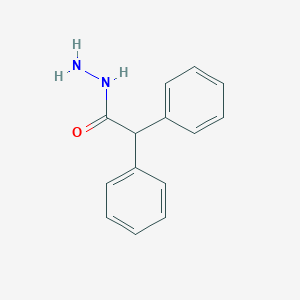
2,2-Diphenylacetohydrazide
Übersicht
Beschreibung
2,2-Diphenylacetohydrazide is a chemical compound with the molecular formula C14H14N2O . It is used in research and development .
Synthesis Analysis
The synthesis of 2,2-Diphenylacetohydrazide involves the reaction of corresponding ethyl or methyl esters with hydrazine hydrate . The reaction is typically carried out in ethanol .Molecular Structure Analysis
The molecular structure of 2,2-Diphenylacetohydrazide is represented by the InChI code1S/C14H14N2O/c15-16-14(17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) . The molecular weight of the compound is 226.28 . Physical And Chemical Properties Analysis
2,2-Diphenylacetohydrazide is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Novel Compounds : 2,2-Diphenylacetohydrazide is used in the synthesis of novel compounds. For instance, it's involved in the synthesis of diphenylacetyl-aroylthioureas under ultrasonic radiation, starting from 2-hydroxy-2,2-diphenylacetic acid (Li Yan-ping, 2009).
Antimycobacterial Activity : In the field of medicinal chemistry, 2,2-Diphenylacetohydrazide has been used to create derivatives with antimycobacterial activity. These derivatives have shown varying degrees of inhibition against mycobacterial growth (Özlen Güzel, E. Ilhan, A. Salman, 2006).
Anticancer Activities : Research has been conducted on synthesizing and testing the anticancer activities of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- substitutedphenyl)methylene]-acetohydrazides, showing cytotoxic activity on MCF-7 and PC-3 cell lines (İ. Doğan et al., 2018).
Biochemistry and Molecular Biology
Photosystem 2 Reactions : Diphenylcarbazide, a compound related to 2,2-Diphenylacetohydrazide, is utilized in assays for photosystem 2 of chloroplasts, demonstrating the compound's importance in plant biochemistry (L. Vernon, E. Shaw, 1969).
Antioxidant Capacity Estimation : The compound plays a role in estimating the antioxidant capacity of food samples, indicating its applicability in food and plant biochemistry (K. Pyrzyńska, A. Pękal, 2013).
Environmental Studies
- Environmental Relevance : Diphenylamine derivatives, closely related to 2,2-Diphenylacetohydrazide, are studied for their environmental impact, including their use in explosives, perfumery, and rubber industries (O. Drzyzga, 2003).
Pharmaceutical Research
- Neurotropic Activity : Derivatives like Diphenylphosphinyl acetohydrazide, associated with 2,2-Diphenylacetohydrazide, have been recommended for treating various nervous conditions, highlighting its significance in pharmaceutical research (B. Liorber et al., 1986).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-diphenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-16-14(17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBSKAGTEPBSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280299 | |
| Record name | 2,2-diphenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylacetohydrazide | |
CAS RN |
6636-02-8 | |
| Record name | 6636-02-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diphenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to access 2,2-Diphenylacetohydrazide and its derivatives?
A1: 2,2-Diphenylacetohydrazide serves as a versatile building block for various derivatives. A common synthetic strategy involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with hydrazine hydrate, yielding 2-hydroxy-2,2-diphenylacetohydrazide. [] This intermediate can be further reacted with aroyl isothiocyanates under ultrasonic radiation or conventional heating to produce a series of novel N-(2-hydroxy-2,2-diphenylacetyl)-N'-aroylthioureas. [] Additionally, reacting 2-hydroxy-2,2-diphenylacetohydrazide with substituted aromatic aldehydes can create intermediate Schiff bases, which can be further modified to yield compounds like 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- substitutedphenyl)methylene]-acetohydrazides. []
Q2: How is the structure of 2,2-Diphenylacetohydrazide derivatives confirmed?
A2: Characterization of 2,2-Diphenylacetohydrazide derivatives relies on various spectroscopic techniques. Elemental analysis provides information about the elemental composition. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional techniques like COSY and NOESY, provides detailed structural information, including the geometry around double bonds. [, ] Additionally, techniques like LC-MS/MS and UV spectroscopy can be employed for further structural confirmation and purity assessment. []
Q3: Have any biological activities been reported for 2,2-Diphenylacetohydrazide derivatives?
A3: Recent research has explored the anticancer potential of certain 2,2-Diphenylacetohydrazide derivatives. Specifically, 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-phenyl)methylene]acetohydrazides, with varying substituents on the phenyl rings, were tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. [] The study found that compounds with specific substitutions, like -NO2 (compound 1b) and -Cl (compound 1e), exhibited promising anti-proliferative activity against these cancer cell lines. []
Q4: What is the significance of the "E" geometry in 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-phenyl)methylene]acetohydrazides?
A4: In the study investigating the anticancer activity of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- phenyl)methylene]acetohydrazides, the "E" geometry, referring to the trans configuration around the C=N double bond, was determined using NOESY NMR experiments. [] While the study doesn't directly correlate the "E" geometry to the observed activity, understanding the spatial arrangement of atoms within a molecule is crucial when investigating its interactions with biological targets and could influence its pharmacological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

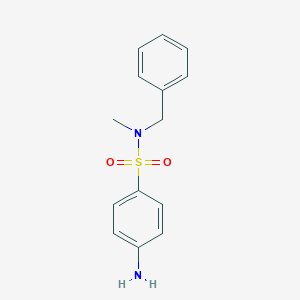


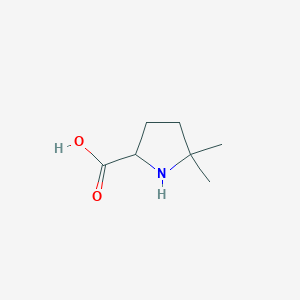
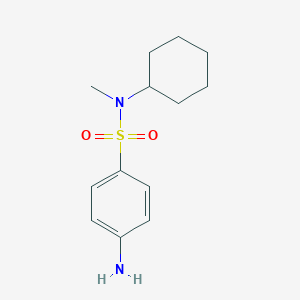
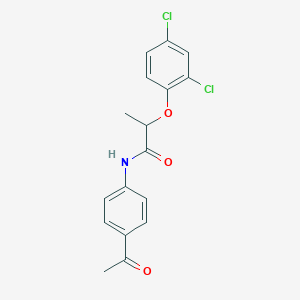
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)


![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

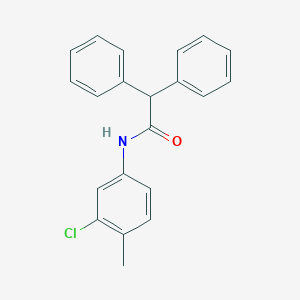
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)